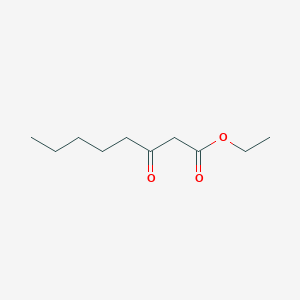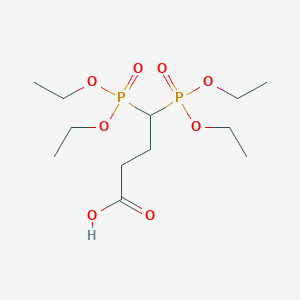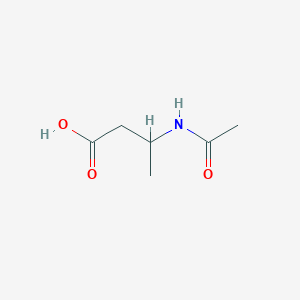
Ethyl-3-oxooctanoat
Übersicht
Beschreibung
Ethyl 3-oxooctanoate, also known as ethyl 3-oxooctanoate, is an organic compound with the molecular formula C10H18O3. It is an ester derived from octanoic acid and is characterized by the presence of a keto group at the third carbon position. This compound is commonly used in organic synthesis and has various applications in the fields of chemistry, biology, and industry .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-oxooctanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
Target of Action
Ethyl 3-oxooctanoate, also known as ethyl acetoacetate, is a compound that primarily targets enolate ions . Enolate ions are negatively charged species formed by the deprotonation of a carbonyl compound. They play a crucial role in various organic reactions due to their nucleophilic nature .
Mode of Action
Ethyl 3-oxooctanoate interacts with its targets through a process known as alkylation . In this process, the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction, displacing the leaving group by backside attack . This reaction results in the formation of a new carbon-carbon bond, effectively joining two smaller pieces into one larger molecule .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 3-oxooctanoate is the malonic ester synthesis . This pathway involves the alkylation of enolate ions, followed by hydrolysis of the ester groups and decarboxylation (loss of CO2) to yield a substituted monocarboxylic acid . This pathway allows for the preparation of a carboxylic acid from an alkyl halide while lengthening the carbon chain by two atoms .
Result of Action
The result of Ethyl 3-oxooctanoate’s action is the formation of a substituted monocarboxylic acid . This is achieved through the malonic ester synthesis pathway, which involves the alkylation of enolate ions, followed by hydrolysis and decarboxylation .
Action Environment
The action of Ethyl 3-oxooctanoate can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the formation of the enolate ion . Additionally, the reaction is typically carried out in a nonprotic solvent to prevent protonation of the enolate ion . The temperature and pH of the environment can also affect the reaction rate and the stability of the compound.
Biochemische Analyse
Biochemical Properties
Ethyl 3-oxooctanoate is a key compound in various biochemical reactions. It is readily converted into its enolate ion, which can be alkylated by reaction with an alkyl halide . This property makes it a valuable component in organic synthesis .
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ethyl 3-oxooctanoate is subject to keto-enol tautomerism . In the neat liquid at 33 °C, the enol consists of 15% of the total . The enol is moderately acidic, thus Ethyl 3-oxooctanoate behaves similarly to acetylacetone .
Temporal Effects in Laboratory Settings
Ethyl 3-oxooctanoate is stored at a temperature of 4 degrees Celsius
Dosage Effects in Animal Models
It is crucial to note that any new drug or compound’s dosage effects must be thoroughly studied in animal models before human trials .
Metabolic Pathways
Ethyl 3-oxooctanoate is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-oxooctanoate can be synthesized through the Claisen condensation reaction, where ethyl acetate reacts with octanoic acid in the presence of a strong base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: On an industrial scale, ethyl 3-oxooctanoate is produced by the esterification of octanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to remove water, driving the equilibrium towards the formation of the ester. The product is then purified by distillation .
Types of Reactions:
Oxidation: Ethyl 3-oxooctanoate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Octanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted esters and other derivatives.
Vergleich Mit ähnlichen Verbindungen
- Ethyl acetoacetate
- Ethyl 3-oxobutanoate
- Ethyl 3-oxopentanoate
Eigenschaften
IUPAC Name |
ethyl 3-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRJFGCEOYRREO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404664 | |
| Record name | Ethyl 3-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10488-95-6 | |
| Record name | Ethyl 3-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















